molecular formula C11H8KNO4S2 B12305633 Potassium 2-(thiophene-2-sulfonamido)benzoate

Potassium 2-(thiophene-2-sulfonamido)benzoate

Cat. No.: B12305633
M. Wt: 321.4 g/mol
InChI Key: MOHAVNFKXLNETA-UHFFFAOYSA-M
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Description

Potassium 2-(thiophene-2-sulfonamido)benzoate is a chemical compound with the molecular formula C11H10KNO4S2 and a molecular weight of 321.42 g/mol . It is known for its unique structure, which includes a thiophene ring and a sulfonamido group attached to a benzoate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(thiophene-2-sulfonamido)benzoate typically involves the reaction of 2-aminobenzoic acid with thiophene-2-sulfonyl chloride in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the potassium salt by neutralization with potassium hydroxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Potassium 2-(thiophene-2-sulfonamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Potassium 2-(thiophene-2-sulfonamido)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 2-(thiophene-2-sulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

  • Potassium 2-(thiophene-2-sulfonamido)acetate
  • Potassium 2-(thiophene-2-sulfonamido)propanoate
  • Potassium 2-(thiophene-2-sulfonamido)butanoate

Comparison: Potassium 2-(thiophene-2-sulfonamido)benzoate is unique due to the presence of the benzoate moiety, which imparts distinct chemical properties compared to its analogs. The benzoate group enhances the compound’s stability and reactivity, making it more suitable for certain applications in research and industry .

Properties

Molecular Formula

C11H8KNO4S2

Molecular Weight

321.4 g/mol

IUPAC Name

potassium;2-(thiophen-2-ylsulfonylamino)benzoate

InChI

InChI=1S/C11H9NO4S2.K/c13-11(14)8-4-1-2-5-9(8)12-18(15,16)10-6-3-7-17-10;/h1-7,12H,(H,13,14);/q;+1/p-1

InChI Key

MOHAVNFKXLNETA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])NS(=O)(=O)C2=CC=CS2.[K+]

Origin of Product

United States

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